molecular formula C17H24Cl2N4O2 B2571554 N-[2-Amino-2-(2-methoxyphenyl)ethyl]-3,5,6-trimethylpyrazine-2-carboxamide;dihydrochloride CAS No. 2418692-49-4

N-[2-Amino-2-(2-methoxyphenyl)ethyl]-3,5,6-trimethylpyrazine-2-carboxamide;dihydrochloride

Cat. No.: B2571554
CAS No.: 2418692-49-4
M. Wt: 387.31
InChI Key: VIZUWJGLHFCTJJ-UHFFFAOYSA-N
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Description

N-[2-Amino-2-(2-methoxyphenyl)ethyl]-3,5,6-trimethylpyrazine-2-carboxamide dihydrochloride is a synthetic small molecule characterized by a pyrazine core substituted with three methyl groups (positions 3, 5, and 6). The carboxamide side chain is linked to a 2-amino-2-(2-methoxyphenyl)ethyl moiety, and the compound exists as a dihydrochloride salt to enhance solubility and stability.

Properties

IUPAC Name

N-[2-amino-2-(2-methoxyphenyl)ethyl]-3,5,6-trimethylpyrazine-2-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2.2ClH/c1-10-11(2)21-16(12(3)20-10)17(22)19-9-14(18)13-7-5-6-8-15(13)23-4;;/h5-8,14H,9,18H2,1-4H3,(H,19,22);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZUWJGLHFCTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)C)C(=O)NCC(C2=CC=CC=C2OC)N)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-Amino-2-(2-methoxyphenyl)ethyl]-3,5,6-trimethylpyrazine-2-carboxamide; dihydrochloride (CAS Number: 2418692-49-4) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse scientific literature.

  • Molecular Formula : C_17H_24N_4O_2
  • Molecular Weight : 387.31 g/mol
  • IUPAC Name : N-[2-amino-2-(2-methoxyphenyl)ethyl]-3,5,6-trimethylpyrazine-2-carboxamide

Antioxidant Activity

Research indicates that compounds similar to N-[2-Amino-2-(2-methoxyphenyl)ethyl]-3,5,6-trimethylpyrazine have significant antioxidant properties. For instance, studies on related pyrazine derivatives have shown their ability to scavenge free radicals and reduce oxidative stress in various biological systems . This suggests potential applications in conditions characterized by oxidative damage, such as neurodegenerative diseases.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can modulate inflammatory pathways. Its structural analogs have been found to inhibit pro-inflammatory cytokines and reduce inflammation in models of acute lung injury . The modulation of these pathways may provide therapeutic avenues for treating chronic inflammatory conditions.

Anticancer Activity

Preliminary investigations into the anticancer effects of pyrazine derivatives indicate that they can inhibit the growth of various cancer cell lines. For example, certain pyrazine compounds have shown efficacy against murine and human cancer cells by inducing apoptosis and inhibiting cell proliferation . The specific mechanisms by which N-[2-Amino-2-(2-methoxyphenyl)ethyl]-3,5,6-trimethylpyrazine exerts its anticancer effects warrant further exploration.

The biological activities of N-[2-Amino-2-(2-methoxyphenyl)ethyl]-3,5,6-trimethylpyrazine may be attributed to several mechanisms:

  • Free Radical Scavenging : The compound's structure allows it to interact with free radicals, thereby neutralizing them and preventing cellular damage.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the pathogenesis of inflammation and cancer .
  • Gene Regulation : There is evidence suggesting that pyrazines can influence gene expression related to stress response and apoptosis pathways .

Study on Antioxidant Effects

A study conducted on a related pyrazine derivative demonstrated significant protective effects against oxidative stress in pulmonary endothelial cells. The treatment resulted in decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating reduced oxidative damage .

Anticancer Efficacy Study

In a murine model of cancer, administration of a pyrazine derivative led to a marked reduction in tumor size compared to control groups. The study highlighted the compound's ability to induce apoptosis in cancer cells through caspase activation pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs from the evidence, focusing on structural features, salt forms, and inferred biological properties:

Compound Name Core Structure Substituents Salt Form Key Features References
Target Compound 3,5,6-Trimethylpyrazine 2-Amino-2-(2-methoxyphenyl)ethyl Dihydrochloride High lipophilicity (trimethylpyrazine), enhanced solubility (salt form)
BL65897 3,5-Dimethylthiazole 2-Amino-2-(2-methoxyphenyl)ethyl Hydrochloride Thiazole core may alter metabolic stability vs. pyrazine
VU0010010 Thieno[2,3-b]pyridine 4-Chlorobenzyl None Chlorobenzyl group may enhance CNS penetration
Example 6 () Pyrazine Difluorophenyl-hydroxyacetyl None Fluorine atoms improve binding affinity to hydrophobic targets
WAY-100635 Cyclohexanecarboxamide Piperazinyl, pyridinyl Dihydrochloride 5-HT1A receptor antagonist; salt form improves bioavailability

Structural and Functional Insights

Core Heterocycle Variations: The target compound’s trimethylpyrazine core contrasts with BL65897’s thiazole ().

Substituent Effects :

  • The 2-methoxyphenyl group in the target compound provides electron-donating properties, unlike the nitro group in ’s pyrazine derivative. This could enhance metabolic stability compared to electron-withdrawing substituents.
  • VU0010010’s 4-chlorobenzyl group () suggests a balance between lipophilicity and steric bulk, which may improve blood-brain barrier penetration.

Salt Forms :

  • The dihydrochloride salt in the target compound mirrors strategies used in WAY-100635 () and K604 (), improving aqueous solubility for parenteral administration.

Research Findings and Pharmacological Implications

Receptor Binding: Compounds like WAY-100635 () demonstrate that piperazine and pyridine moieties are critical for 5-HT1A receptor antagonism.

Metabolic Stability :

  • The 3,5,6-trimethylpyrazine core in the target compound likely reduces oxidative metabolism compared to unsubstituted heterocycles (e.g., ’s nitro-substituted pyrazine). Methyl groups block cytochrome P450 oxidation sites, extending half-life.

Solubility and Bioavailability :

  • The dihydrochloride salt form increases solubility, as seen in other dihydrochloride salts (e.g., K604 in ). This is critical for oral or injectable formulations.

Q & A

Basic Question: What are the key considerations for synthesizing this compound with high purity?

Methodological Answer:
Synthesis requires precise control of coupling agents, solvents, and purification techniques. For structurally analogous pyrazine carboxamides, a common approach involves:

  • Coupling reagents : Use of HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI for amide bond formation .
  • Solvent systems : Tetrahydrofuran (THF) or dichloromethane (DCM) under inert conditions to prevent side reactions .
  • Purification : Silica gel flash chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate the target compound from byproducts .
  • Salt formation : Dihydrochloride salt preparation via acidification with HCl in a non-aqueous solvent to enhance stability .

Basic Question: How to characterize this compound and validate its structural integrity?

Methodological Answer:
Characterization relies on multimodal analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyphenyl, pyrazine methyl groups) and salt formation (HCl protons) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (e.g., expected m/z for the free base and dihydrochloride form) .
  • Chiral analysis : If stereocenters are present, chiral HPLC (e.g., Chiralpak® OD column) with methanol/CO₂ mixtures resolves enantiomers .

Advanced Question: How to resolve stereochemical ambiguities in analogs of this compound?

Methodological Answer:
For diastereomers or enantiomers:

  • Chiral separation : Use supercritical fluid chromatography (SFC) with columns like Chiralpak® OD and mobile phases containing methanol/dimethyl ethylamine (DMEA) in CO₂. Retention times (e.g., 1.6 vs. 2.4 minutes) distinguish isomers .
  • Crystallography : Single-crystal X-ray diffraction for absolute configuration determination, particularly if bioactivity varies between isomers .
  • Computational modeling : Density Functional Theory (DFT) to predict isomer stability and guide experimental conditions .

Advanced Question: What computational strategies optimize reaction pathways for derivatives of this compound?

Methodological Answer:
Modern approaches integrate:

  • Quantum chemical calculations : Transition state analysis using software like Gaussian or ORCA to predict activation energies and regioselectivity .
  • Reaction path screening : High-throughput virtual screening (HTVS) with tools like ICReDD’s platform to identify optimal solvent/temperature conditions .
  • Machine learning : Training models on PubChem or experimental datasets to predict coupling efficiencies and byproduct formation .

Advanced Question: How to analyze conflicting bioactivity data in analogs with similar structures?

Methodological Answer:
Address discrepancies via:

  • Functional group mapping : Compare substituent effects (e.g., methoxy vs. chloro groups) using SAR tables. For example, methoxy groups may enhance solubility but reduce target binding .
  • Assay standardization : Control variables like cell line viability assays (e.g., IC₅₀ in HEK293 vs. HeLa) or enzyme inhibition protocols .
  • Meta-analysis : Cross-reference PubChem bioassay data (AID 743255) with in-house results to identify outliers .

Basic Question: What solvents and conditions are optimal for stability studies?

Methodological Answer:
Stability depends on:

  • pH : Buffered solutions (pH 4–7) to prevent hydrolysis of the carboxamide group .
  • Temperature : Long-term storage at –20°C in anhydrous DMSO or ethanol to avoid degradation .
  • Light sensitivity : Use amber vials if the compound contains UV-absorbing groups (e.g., pyrazine rings) .

Advanced Question: How to design a kinetic study for metabolic pathways involving this compound?

Methodological Answer:

  • Enzyme kinetics : Use liver microsomes or recombinant CYP450 isoforms (e.g., CYP3A4) to measure metabolic half-life. Monitor via LC-MS/MS .
  • Isotope labeling : Incorporate ¹⁴C or deuterium at the ethylamino group to track metabolite formation .
  • In silico modeling : Tools like Schrödinger’s ADMET Predictor simulate first-pass metabolism and identify labile sites .

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